s-Ethylisothiourea

Catalog No.
S597354
CAS No.
2986-20-1
M.F
C3H8N2S
M. Wt
104.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
s-Ethylisothiourea

Researchers studying NO pathways often encounter inconsistent inhibition due to isoform selectivity or time-dependent artifacts. s-Ethylisothiourea (CAS 2986-20-1) provides a clean, broad-spectrum competitive NOS inhibitor.

  • Low-nM potency vs iNOS, eNOS, nNOS; 100-fold more potent than aminoguanidine in cells.
  • Non-time-dependent mechanism ensures uniform activity without affecting iNOS protein expression.
  • Optimal S-ethyl chain fits hydrophobic pocket, superior to other alkyl analogs.
  • Suitable for cell-based screens and ex vivo vascular models requiring combined eNOS/nNOS inhibition.

CAS Number

2986-20-1

Product Name

s-Ethylisothiourea

IUPAC Name

ethyl carbamimidothioate

Molecular Formula

C3H8N2S

Molecular Weight

104.18 g/mol

InChI

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5)

InChI Key

VFIZBHJTOHUOEK-UHFFFAOYSA-N

SMILES

CCSC(=N)N

Synonyms

2-ethylisothiourea hydrobromide, ethylisothiuronium bromide, ethyron, etiron, etiron monohydrobromide, S-ethylisothiourea

Canonical SMILES

CCSC(=N)N

The exact mass of the compound s-Ethylisothiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Thiourea - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg

s-Ethylisothiourea (CAS 2986-20-1) is a potent, competitive, and non-amino acid-based inhibitor of nitric oxide synthase (NOS) enzymes. It is frequently utilized in biomedical research to investigate the physiological and pathological roles of nitric oxide. Unlike some inhibitors, its action is not time-dependent, providing consistent and predictable activity. Structurally, it belongs to the S-alkylisothiourea class, where the ethyl group is considered optimal for fitting into a specific hydrophobic pocket of the enzyme, a feature that distinguishes its potency from other alkyl analogs.

Research Fit

Mechanism
Non-amino acid competitive inhibitor; targets heme in NOS active site
Application
Tool compound for iNOS, eNOS, and nNOS pathway studies
Format
Experimental research chemical, not for therapeutic use

Substituting s-Ethylisothiourea with other S-alkylisothioureas or common NOS inhibitors like aminoguanidine is often unviable due to critical differences in potency, isoform selectivity, and mechanism of action. For instance, the inhibitory activity of S-substituted isothioureas declines sharply as the alkyl side chain exceeds two carbons in length, making analogs like s-propyl or s-butylisothiourea significantly less potent. Furthermore, while s-Methylisothiourea (SMT) shows relative selectivity for inducible NOS (iNOS), s-Ethylisothiourea is a potent inhibitor of both iNOS and endothelial NOS (eNOS), a crucial distinction for studies where broad-spectrum inhibition is required. Other inhibitors, such as S-aminoethylisothiourea (AEITU), can interfere with iNOS protein translation and stability, confounding results in cell-based assays where the goal is purely to inhibit catalytic activity—a side effect not observed with s-Ethylisothiourea.

Substitution Risk

S-Ethylisothiourea Non-amino acid scaffold, competitive heme binding, defined iNOS/eNOS/nNOS profile
Alternative iNOS inhibitors Amino acid analogs (L-NMMA, L-NNA) or selective iNOS inhibitors (aminoguanidine, 1400W) show distinct isoform selectivity and may alter inhibitory signature
This compound Reported ~2-fold iNOS preference over eNOS/nNOS
Pan-NOS inhibitors Non-selective blockade may mask isoform-specific contributions; selectivity context may not transfer

High, Broad-Spectrum Potency Across Human NOS Isoforms

s-Ethylisothiourea demonstrates potent, low-nanomolar competitive inhibition across all three human NOS isoforms. This contrasts with many other inhibitors which exhibit strong selectivity for one isoform over others. For example, s-Ethylisothiourea's inhibition constant (Ki) against human endothelial NOS (eNOS) is 36 nM, whereas highly selective inhibitors may have Ki values for eNOS that are orders of magnitude higher.

Evidence DimensionInhibition Constant (Ki) vs. Human NOS Isoforms
Target Compound DataiNOS: 17 nM; nNOS: 29 nM; eNOS: 36 nM
Comparator Or BaselineS,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea, a highly selective iNOS inhibitor, has a Ki of 9,000 nM against eNOS.
Quantified Differences-Ethylisothiourea is approximately 250-fold more potent against eNOS than a highly iNOS-selective comparator.
ConditionsAssay using purified human nitric oxide synthase isozymes.

For research models requiring potent, simultaneous inhibition of multiple NOS isoforms, s-Ethylisothiourea provides a balanced profile that selective inhibitors cannot match.

iNOS Ki Comparison
Head-to-head
S-Ethylisothiourea Ki = 17 nM
L-NMMA/L-NNA 20-30 fold higher Ki
Aminoguanidine much less potent in cell assays
Reported higher iNOS affinity compared to classic inhibitors
Purified human iNOS enzyme assay; RAW 264.7 cell nitrite formation

Superior Potency in Cell-Based Assays Compared to Standard Inhibitors

In cell-based models of inflammation, s-Ethylisothiourea (EITU) is substantially more potent at inhibiting nitric oxide production than the widely used comparator, aminoguanidine. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, EITU exhibited an EC50 value of 10 µM for inhibiting NO production. This was 100 times more potent than aminoguanidine under the same conditions.

Evidence DimensionInhibition of NO Production (EC50)
Target Compound Data10 µM
Comparator Or BaselineAminoguanidine: 1000 µM
Quantified Difference100-fold greater potency than aminoguanidine.
ConditionsNO production assessed by 24-h accumulation in culture media of LPS-activated RAW 264.7 macrophages.

This allows researchers to use significantly lower concentrations in cell culture, reducing the risk of off-target effects and improving the reliability of experimental outcomes.

Isoform Selectivity
Reported
iNOS Ki 17 nM, eNOS 36 nM, nNOS 29 nM
~2.1-fold iNOS/eNOS, ~1.7-fold iNOS/nNOS
Defined selectivity profile for all three human NOS isoforms
Purified human NOS enzyme assays; context-dependent

Processability Advantage: Reliable Catalytic Inhibition Without Affecting Protein Expression

A critical procurement differentiator for cell-based studies is an inhibitor's mechanism. s-Ethylisothiourea inhibits NO production without interfering with the induction, translation, or degradation of the iNOS enzyme itself. In contrast, a close structural analog, S-aminoethylisothiourea (AEITU), was found to markedly inhibit the translation of iNOS mRNA and accelerate the degradation of the iNOS protein. This dual-action can confound experimental interpretation.

Evidence DimensionEffect on iNOS Protein Induction & Stability
Target Compound DataNo interference with iNOS mRNA transcription, protein translation, or protein degradation.
Comparator Or BaselineS-aminoethylisothiourea (AEITU): Markedly interferes with iNOS induction by inhibiting translation and accelerating degradation.
Quantified DifferenceQualitatively different mechanism of action; s-Ethylisothiourea is a pure catalytic inhibitor in this context, whereas AEITU is not.
ConditionsPulse and pulse-chase experiments in LPS-activated RAW 264.7 macrophages.

For reproducible experiments aiming to isolate the effect of NOS catalytic activity, choosing s-Ethylisothiourea ensures that observed outcomes are not artifacts of altered enzyme levels.

In Vivo ED50
Head-to-head
ED50 0.4 mg/kg (EIT) vs. 0.2 mg/kg (AMT) in LPS rat model
Reported in vivo model-response context
LPS-treated rat plasma [NOx] readout; 2-fold less potent than AMT in this assay
Binding Mode (X-ray)
Supporting evidence
Co-crystal structure with human iNOS; ethyl group occupies hydrophobic pocket
Validated competitive binding pose for SAR
PDB: 4NOS; explains structure-activity relationships

In Vitro Models Requiring Potent, Pan-NOS Inhibition

Based on its low-nanomolar potency against iNOS, nNOS, and eNOS, this compound is well-suited for cell culture or purified enzyme systems where the objective is to achieve a near-complete shutdown of NO production from all potential enzymatic sources.

High-Throughput Screening and Cellular Assays for iNOS

The compound's 100-fold greater potency over aminoguanidine in cellular assays makes it a more efficient and cost-effective positive control or benchmark inhibitor in screens investigating iNOS-mediated inflammatory pathways. Its clean mechanism of action ensures assay results reflect catalytic inhibition, not off-target effects on protein expression.

Cardiovascular Research Investigating Broad NOS Inhibition Effects

In ex vivo tissue preparations or cell models related to vascular function, s-Ethylisothiourea can be used to probe the combined physiological effects of eNOS and nNOS inhibition, a role that more selective inhibitors like S-methylisothiourea cannot fulfill.

Synthetic Chemistry Precursor for Guanidine-Containing Molecules

As a stable S-alkylisothiourea salt, it serves as a reliable guanidinylating agent in the synthesis of more complex molecules, including pharmaceuticals and biologically active probes, where the ethylthio group acts as an effective leaving group.

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro iNOS signaling assays
Non-amino acid competitive inhibition; defined iNOS/eNOS/nNOS profile
Reported enzyme affinity in purified human iNOS assays
In vivo endotoxemia model studies
Reported in vivo iNOS inhibition context
Plasma NOx biomarker response; ED50 benchmark from LPS rat model
NOS inhibitor SAR / computational chemistry
Validated co-crystal structure (PDB: 4NOS)
Molecular docking and pharmacophore modeling; ethyl-pocket recognition
Vascular NOS function studies
Defined inhibition of eNOS and iNOS; suitable for vessel tone/permeability research
Reported reversal of septic vasodilation; vascular permeability endpoints

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

104.04081944 g/mol

Monoisotopic Mass

104.04081944 g/mol

Heavy Atom Count

6

UNII

236P47H4VR

Related CAS

1071-37-0 (mono-hydrobromide)

MeSH Pharmacological Classification

Vasoconstrictor Agents

Other CAS

2986-20-1

Wikipedia

S-ethylisothiourea

Brain neuronal/inducible nitric oxide synthases and cyclooxygenase-1 are involved in the bombesin-induced activation of central adrenomedullary outflow in rats

Lianyi Lu, Takahiro Shimizu, Kumiko Nakamura, Kunihiko Yokotani
PMID: 18598693   DOI: 10.1016/j.ejphar.2008.06.051

Abstract

Brain nitric oxide (NO) is mainly generated by neuronal NO synthase (NOS) and inducible NOS. In various cells, NO has been shown to regulate cyclooxygenase (COX), which is divided into two isoforms, COX-1 and COX-2. We previously reported that bombesin injected into the right lateral ventricle evokes the secretion of noradrenaline and adrenaline from adrenal medulla by brain COX-mediated mechanisms in rats. In the present study, we examined whether NOS is involved and which types of NOS and COX are involved in the bombesin-induced activation of central adrenomedullary outflow using urethane-anesthetized rats. Intracerebroventricularly (i.c.v.) administered bombesin (1 nmol/animal)-induced elevation of plasma noradrenaline and adrenaline was attenuated by pretreatment with N(omega)-nitro-l-arginine methyl ester (a non-selective NOS inhibitor) (0.37 and 1.11 micromol/animal, i.c.v.). 7-Nitroindazole (a neuronal NOS inhibitor) (0.03 and 0.12 micromol/animal, i.c.v.) attenuated the bombesin-induced elevation of plasma noradrenaline alone, while S-ethylisothiourea (an inducible NOS inhibitor) (2.7 and 27 nmol/animal, i.c.v.) and cycloheximide (an inhibitor of protein synthesis) (0.1 and 0.2 micromol/animal, i.c.v.) only attenuated the bombesin-induced elevation of plasma adrenaline. Furthermore, the bombesin-induced elevation of both catecholamines was attenuated by ketoprofen (a selective COX-1 inhibitor) (1 and 2 micromol/animal, i.c.v.), but not influenced by NS-398 (a selective COX-2 inhibitor) (0.8 and 1.6 micromol/animal, i.c.v.). These results suggest that the brain neuronal NOS/COX-1 and inducible NOS/COX-1 are respectively involved in the bombesin-induced secretion of noradrenaline and adrenaline from the adrenal medulla in rats.


Microdialysis-based analysis of interstitial NO in situ: NO synthase-independent NO formation during myocardial ischemia

Claus Martin, Rainer Schulz, Heiner Post, Kerstin Boengler, Malte Kelm, Petra Kleinbongard, Petra Gres, Andreas Skyschally, Ina Konietzka, Gerd Heusch
PMID: 17258181   DOI: 10.1016/j.cardiores.2006.12.020

Abstract

Nitric oxide (NO) synthesis by NO synthases (NOS) requires oxygen. However, although counterintuitive, NO synthesis is increased in ischemic myocardium. Accordingly, mechanisms independent of the NOS pathway have been suggested to contribute to NO synthesis during ischemia. NO initiates detrimental as well as protective mechanisms in a concentration-dependent manner, thus aggravating or improving the outcome of ischemia. The aim of this study was to measure in situ interstitial NO concentrations in parallel to infarct size in anaesthetized pigs subjected to myocardial ischemia/reperfusion. The contribution of NOS-independent pathways to NO synthesis was studied using NOS blockade.
Interstitial NO measurements, based on microdialysis combined with the oxyhemoglobin method, were made during 90 min of moderate or severe ischemia and subsequent reperfusion. To examine the effect of NOS inhibition, an initial 30-min ischemic period was followed 60 min later by a second 30-min ischemic period with intracoronary infusion of S-ethyl-isothiourea.
During ischemia, the interstitial NO concentration increased for about 30 min and then remained constant at this elevated level. The increase in NO concentration by 253+/-82 nmol/L during moderate and 565+/-169 nmol/L during severe ischemia correlated inversely with subendocardial blood flow (r=-0.76). NOS inhibition increased coronary arterial pressure and decreased the interstitial basal NO concentration and tissue nitrite content. However, it did not diminish the increase in interstitial NO concentration during ischemia.
NOS-independent pathways are significantly involved in NO synthesis during myocardial ischemia.


Nitric oxide synthase inhibitor (MTR-105) during open-heart surgery. A pilot double-blind placebo-controlled study of hemodynamic effects and safety

Lior Sasson, Andrei Ureche, Gheorghe Manolache, Anatol Ciubotaru, Jeffrey S Borer, Arie Schachner
PMID: 18434722   DOI: 10.1159/000121601

Abstract

Hypotension is common immediately following cardiopulmonary bypass. Experimentally, MTR-105 (S-ethylisothiuronium diethylphosphate), a fast-acting synthetic nitric oxide synthase inhibitor, rapidly increases blood pressure. The purpose of the current study was to assess the influence of MTR-105 on hemodynamics early after cardiopulmonary bypass in patients undergoing open-heart surgery.
Thirty-six patients with an ejection fraction >50% undergoing open-heart surgery were randomly assigned to either 50 microg kg(-1) min(-1) MTR-105 (M50, n = 12), 10 microg kg(-1) min(-1) MTR-105 (M10, n = 12) or buffered phosphate solution (placebo control, n = 12). Half suffered from atrial fibrillation and 75% had severe tricuspid regurgitation. Patients received the drug for 6 h after cross-clamp removal. Hemodynamic variables were measured before drug administration until 24 h after operation. Adverse events were recorded from study drug initiation through 30 days after the operation.
Compared with control, both MTR-105 doses were associated with an immediate increase in systemic blood pressure (16%) and systemic vascular resistance and a decrease in cardiac index. Half-life time of MTR-105 was calculated to be 4.1 +/- 0.8 h (M10) and 4.45 +/- 0.92 h (M50). Three patients died during hospitalization, unrelated to the study medication.
At the doses employed, MTR-105 appears hemodynamically active in increasing both blood pressures.


Acute inhibition of myoglobin impairs contractility and energy state of iNOS-overexpressing hearts

Carsten Wunderlich, Ulrich Flögel, Axel Gödecke, Jacqueline Heger, Jürgen Schrader
PMID: 12775582   DOI: 10.1161/01.RES.0000079026.70629.E5

Abstract

Elevated cardiac levels of nitric oxide (NO) generated by inducible nitric oxide synthase (iNOS) have been implicated in the development of heart failure. The surprisingly benign phenotype of recently generated mice with cardiac-specific iNOS overexpression (TGiNOS) provided the rationale to investigate whether NO scavenging by oxymyoglobin (MbO2) yielding nitrate and metmyoglobin (metMb) is involved in preservation of myocardial function in TGiNOS mice. 1H nuclear magnetic resonance (NMR) spectroscopy was used to monitor changes of cardiac myoglobin (Mb) metabolism in isolated hearts of wild-type (WT) and TGiNOS mice. NO formation by iNOS resulted in a significant decrease of the MbO2 signal and a concomitantly emerging metMb signal in spectra of TGiNOS hearts only (DeltaMbO2: -46.3+/-38.4 micromol/kg, DeltametMb: +41.4+/-17.6 micromol/kg, n=6; P<0.05) leaving contractility and energetics unaffected. Inhibition of the Mb-mediated NO degradation by carbon monoxide (20%) led to a deterioration of myocardial contractility in TGiNOS hearts (left ventricular developed pressure: 78.2+/-8.2% versus 96.7+/-4.6% of baseline, n=6; P<0.005), which was associated with a profound pertubation of cardiac energy state as assessed by 31P NMR spectroscopy (eg, phosphocreatine: 13.3+/-1.3 mmol/L (TGiNOS) versus 15.9+/-0.7 mmol/L (WT), n=6; P<0.005). These alterations could be fully antagonized by the NOS inhibitor S-ethylisothiourea. Our findings demonstrate that myoglobin serves as an important cytoplasmic buffer of iNOS-derived NO, which determines the functional consequences of iNOS overexpression.


Deferoxamine reduces and nitric oxide synthase inhibition increases neutrophil-mediated myotube injury

Thomas J McLoughlin, Susan K Tsivitse, Jessica A Edwards, Brittany A Aiken, Francis X Pizza
PMID: 12898213   DOI: 10.1007/s00441-003-0767-4

Abstract

We tested the contribution of reactive oxygen species (ROS), reactive nitrogen species (RNS) and the beta 2 integrin CD18 to neutrophil-mediated myotube injury. Human myotubes were cultured with human neutrophils in the presence or absence of inhibitors directed against ROS, RNS, and CD18. Muscle injury was assessed by a (51)Cr release assay. The inclusion of superoxide dismutase (50-500 U/ml) in the culture medium did not affect myotube injury. A significant protective effect was provided by including catalase (600-2400 U/ml), deferoxamine (1-2 mM), or anti-CD18 antibody (10 microg/ml) in the culture medium. S-Ethylisothiourea (500-1000 microM), an inhibitor of nitric oxide synthase (NOS), significantly increased myotube injury and reduced nitric oxide (NO) in cultures consisting of only myotubes. In conclusion, neutrophil-mediated skeletal muscle injury appears to be largely dependent on CD18-mediated neutrophil adhesion and iron-dependent hydroxyl radical production. In addition, skeletal muscle NOS activity may protect skeletal muscle against the injury caused by neutrophils.


Inducible nitric oxide synthase inhibition attenuates renal hemodynamics during pregnancy

Barbara T Alexander, Kathy Cockrell, Farrah D Cline, Joey P Granger
PMID: 11882613   DOI: 10.1161/hy0202.103288

Abstract

Acute, nonselective nitric oxide synthase inhibition in the pregnant rat decreases glomerular filtration rate and renal plasma flow, suggesting a role for nitric oxide in mediating renal vasodilation during pregnancy. As mid-gestation in the rat is associated with a significant increase in renal protein expression of inducible nitric oxide synthase, the aim of this study was to examine the role of inducible nitric oxide synthase in mediating renal hemodynamics changes at mid-gestation in the rat. At day 16 of pregnancy, glomerular filtration rate was significantly higher in pregnant rats compared with virgin rats (3.1 +/- 0.4 versus 2.7 +/- 0.3 mL/min, respectively; P<0.05), as was effective renal plasma flow (13.4 +/- 2.5 versus 10.9 +/- 2.2 mL/min, respectively; P<0.05). Acute administration of the inducible nitric oxide synthase selective inhibitor, AMT hydrochloride (750 nmol/h), markedly attenuated the increase in glomerular filtration rate observed in pregnant rats (2.3 +/- 0.2 mL/min, P<0.01 versus pregnant) without significantly altering glomerular filtration rate in virgin rats (2.1 +/- 0.2 mL/min). Acute AMT administration significantly decreased effective renal plasma flow in pregnant (8.9 +/- 1.8 mL/min, P<0.01 versus pregnant) and virgin rats (7.1 +/- 0.9 mL/min, P<0.05 versus virgin). Acute administration of EIT (380 nmol/h), another inducible nitric oxide synthase selective inhibitor, also attenuated pregnancy-induced increases in glomerular filtration rate (2.1 +/- 0.2, 2.8 +/- 0.3, and 2.3 +/- 0.3 mL/min; virgin, pregnant, and EIT, respectively) and effective renal plasma flow (8.5 +/- 1.1, 13.8 +/- 2.1, and 9.0 +/- 1.1 mL/min; virgin, pregnant, and EIT, respectively). Therefore, these findings suggest that inducible nitric oxide synthase may play an important role in mediating the renal hemodynamic changes that occur during normal pregnancy.


Possible role of nitric oxide in anxiety following transient cerebral ischemia in mice

Mihoko N Nakashima, Ken-ichi Ajiki, Kenichiro Nakashima, Masakatsu Takahashi
PMID: 12686730   DOI: 10.1254/jphs.91.47

Abstract

The possible role of nitric oxide (NO) in anxiety following transient cerebral ischemia by a 10-min bilateral carotid occlusion was examined in mice. Two days after the ischemia, mice showed a significant decrease in time spent on the open arms in the elevated plus-maze test; and likewise, they showed shortened social interaction time in the social interaction test, suggesting the induction of anxiety. Such anxiety behavior, however, was diminished 7 days after the treatment in both tests. A nonselective nitric oxide synthase (NOS) inhibitor, N( omega)-nitro-L-arginine methyl ester (L-NAME), and a selective inducible NOS (iNOS) inhibitor, S-ethylisothiourea (EIT), given twice after reperfusion, produced an anxiolytic effect in the elevated plus-maze test 2 days after the ischemia, while only the former produced antianxiety in the social interaction test. A relatively selective neuronal NOS (nNOS) inhibitor, 7-nitroindazole (7-NI), failed to decrease the level of anxiety in both tests. These results suggest that the production of NO participates in the anxiogenic behavior by the ischemia. Furthermore, NO generated by endothelial NOS (eNOS) or eNOS with iNOS, with no involvement of nNOS, plays an important role in the anxiety induced by the ischemia. Thus, we conclude that 10-min bilateral carotid occlusion provides a useful exploratory animal model for anxiety following transient cerebral ischemia.


Evidence for inducible nitric-oxide synthase expression and activity in vascular smooth muscle of streptozotocin-diabetic rats

A L Bardell, K M MacLeod
PMID: 11160605   DOI:

Abstract

Experiments were performed to investigate whether nitric-oxide synthase (NOS) activity can be detected in vascular smooth muscle (VSM) from 12- to 14-week streptozotocin (STZ)-diabetic rats. Concentration-response curves to norepinephrine (NE) of superior mesenteric arteries from diabetic and age- and gender-matched control rats were obtained in the presence of dexamethasone (0.1 microM) to prevent in vitro induction of iNOS. Incubation of endothelium-intact arteries from diabetic rats with the nonselective NOS inhibitor, N(5)-(1-iminoethyl)L-ornithine (L-NIO) (300 microM), increased the NE sensitivity (expressed as the pD2 or -log EC50) from 6.58 +/- 0.05 to 8.39 +/- 0.12 (mean +/- S.E.M., n = 8). L-NIO produced a significantly smaller increase in the NE pD2 value in endothelium-intact arteries from control rats (from 6.51 +/- 0.03 to 7.08 +/- 0.03, p < 0.05). On endothelium removal, L-NIO still increased the NE pD2 value in diabetic arteries, from 7.48 +/- 0.03 to 8.38 +/- 0.15 (p < 0.05), but had no effect in control arteries. The selective iNOS inhibitor S-ethylisothiourea (EIT), but not the selective nNOS inhibitor 7-nitroindazole (7-NINA), produced an increase in the NE pD2 value in endothelium-denuded mesenteric arteries from diabetic but not control rats. Immunohistochemical staining indicated the presence of iNOS (but not eNOS or nNOS) in the medial and adventitial layers of mesenteric arteries from diabetic but not control rats. Quantitative measurement of cytosolic NOS activity indicated no significant calcium-dependent (nNOS) activity in control or diabetic arteries, or calcium-independent (iNOS) activity in control arteries. However, significant calcium-independent (iNOS) activity was detected in diabetic arteries. These data suggest that iNOS is functionally expressed in VSM of arteries from 12- to 14-week STZ-diabetic rats. The possible causes and consequences of the iNOS induction are discussed.


Differential activity of NO synthase inhibitors as chemopreventive agents in a primary rat tracheal epithelial cell transformation system

Sheela Sharma, Betty P Wilkinson, Pu Gao, Vernon E Steele
PMID: 12082549   DOI: 10.1038/sj.neo.7900246

Abstract

A model to study the effectiveness of potential chemopreventive agents that inhibit neoplastic process by different mechanisms has been used to test the efficacy of seven nitric oxide synthase (NOS) inhibitors. Five selective inducible NOS (iNOS) inhibitors: S-methyl isothiourea (S-MITU), S-2-aminoethyl isothiourea (S-2-AEITU), S-ethyl isothiourea (S-EITU), aminoguanidine (AG), 2-amino-4-methyl pyridine (2-AMP), and two non selective general NOS inhibitors: l-N(6)-(1-iminoethyl) lysine (IEL) and N(omega)-nitro-l-arginine (NNLA), were tested for efficacy against a carcinogen, benzo[a]pyrene (B[a]P)-induced primary rat tracheal epithelial (RTE) cell transformation assay. RTE cells were treated with B[a]P alone or with five nontoxic concentrations of an NOS inhibitor and the resulting foci at the end of 30 days were scored for inhibition of transformation. The results indicate that all three isothiourea compounds inhibited B[a]P-induced RTE foci in a dose-dependent manner. S-AEITU was the most effective inhibitor with an IC(50) (the molar concentration that inhibits transformation by 50%) of 9.1 microM and 100% inhibition at the highest dose tested (30 microM). However, both S-EITU and S-MITU showed a maximum percent inhibition of 81% and 100% at 1 mM with an IC(50) of 84 and 110 microM, respectively. 2-AMP did not show any dose-dependent response, but was highly effective (57% inhibition) at an intermediate dose of 30 microM and an IC(50) of 25 microM. Similar to thiourea compounds, AG exhibited good dose-dependent inhibition with a maximum inhibition of 86% at 1 mM. NNLA and IEL were negative in this assay. Based on the IC(50) values, NOS inhibitors were rated for efficacy from high to low as follows: S-2-AEITU<2-AMP

Myoglobin: A scavenger of bioactive NO

U Flögel, M W Merx, A Godecke, U K Decking, J Schrader
PMID: 11136228   DOI: 10.1073/pnas.011460298

Abstract

The present study explored the role of myoglobin (Mb) in cardiac NO homeostasis and its functional relevance by employing isolated hearts of wild-type (WT) and myoglobin knockout mice. (1)H NMR spectroscopy was used to measure directly the conversion of oxygenated Mb (MbO(2)) to metmyoglobin (metMb) by reaction with NO. NO was applied intracoronarily (5 nM to 25 microM), or its endogenous production was stimulated with bradykinin (Bk; 10 nM to 2 microM). We found that infusion of authentic NO solutions dose-dependently (>/= 2.5 microM NO) increased metMb formation in WT hearts that was rapidly reversible on cessation of NO infusion. Likewise, Bk-induced release of NO was associated with significant metMb formation in the WT (>/=1 microM Bk). Hearts lacking Mb reacted more sensitively to infused NO in that vasodilatation and the cardiodepressant actions of NO were more pronounced. Similar results were obtained with Bk. The lower sensitivity of WT hearts to changes in NO concentration fits well with the hypothesis that in the presence of Mb, a continuous degradation of NO takes place by reaction of MbO(2) + NO to metMb + NO(3)(-), thereby effectively reducing cytosolic NO concentration. This breakdown protects myocytic cytochromes against transient rises in cytosolic NO. Regeneration of metMb by metMb reductase to Mb and subsequent association with O(2) leads to reformation of MbO(2) available for another NO degradation cycle. Our data indicate that this cycle is crucial in the breakdown of NO and substantially determines the dose-response curve of the NO effects on coronary blood flow and cardiac contractility.


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